4-Anilino-3-methylpent-3-en-2-one
Description
4-Anilino-3-methylpent-3-en-2-one is a substituted enaminone characterized by a pentenone backbone with an anilino group at the 4-position and a methyl group at the 3-position. Enaminones of this class are versatile intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules. The compound’s structure features a conjugated system that influences its electronic properties and reactivity.
Properties
CAS No. |
58625-70-0 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-anilino-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C12H15NO/c1-9(11(3)14)10(2)13-12-7-5-4-6-8-12/h4-8,13H,1-3H3 |
InChI Key |
WYQZFSYCONKEDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)NC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-3-methylpent-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 4-methylpent-3-en-2-one with aniline under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the aniline to the carbonyl group of the enone, followed by dehydration to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-3-methylpent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-Anilino-3-methylpent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Anilino-3-methylpent-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The aniline group can form hydrogen bonds or other interactions with active sites, while the enone moiety may participate in Michael addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Effects
- Hydroxy groups (e.g., 2-hydroxy substitution in ) introduce hydrogen-bonding capabilities, affecting solubility and crystallinity. Bulky substituents like 2,3-dimethyl () may sterically hinder reactions but improve lipophilicity.
- Conjugation and Stereochemistry: The Z-configuration in (3Z)-4-[(4-Methylphenyl)amino]pent-3-en-2-one () likely influences geometric isomerism and dipole moments compared to E-isomers. Extended conjugation in 4-(4-Acetylanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one () red-shifts UV-Vis absorption, relevant for photochemical applications.
Physicochemical Properties
Molecular Weight and Polarity :
- Crystallographic Data: Single-crystal X-ray studies () reveal planar enaminone backbones with bond lengths consistent with conjugated systems. For example, the 2,3-dimethyl derivative shows a mean C–C bond length of 0.001 Å, indicating high structural precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
